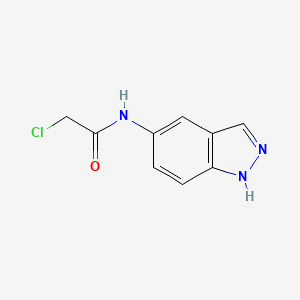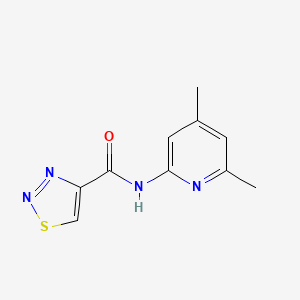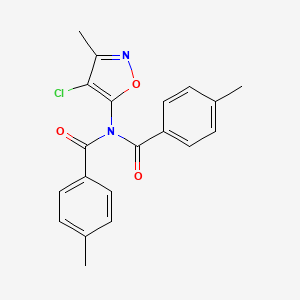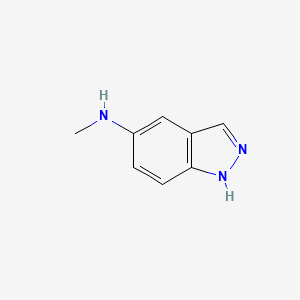
2-Chloro-N-1H-indazol-5-ylacetamide
Overview
Description
2-Chloro-N-1H-indazol-5-ylacetamide is a chemical compound that belongs to the class of indazole derivatives. It has a molecular formula of C9H8ClN3O and a molecular weight of 209.63 . It is a white to off-white crystalline powder.
Synthesis Analysis
The synthesis of indazoles, including this compound, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound consists of a core indazole ring, which is a bicyclic compound consisting of fused benzene and pyrazole rings. Attached to this core structure is an acetamide group, which includes a carbonyl (C=O) and an amine (NH2). The compound also has a chlorine atom attached to the second carbon of the indazole ring .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 509.6±30.0 °C . It is soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.Scientific Research Applications
- 2-Chloro-N-(1H-indazol-5-yl)acetamide exhibits antitumor properties. Researchers have investigated its effects on various cancer cell lines, including leukemia, non-small cell lung, colon, melanoma, ovarian, renal, prostate, and breast cancers .
- Some studies suggest that indazole derivatives, including this compound, may have insecticidal properties .
- Indazoles have been investigated for their antiprotozoal effects. Although specific studies on 2-Chloro-N-(1H-indazol-5-yl)acetamide are limited, its structural similarity to other indazoles warrants further exploration .
- While not directly related to 2-Chloro-N-(1H-indazol-5-yl)acetamide, understanding indole compounds’ effects on plant growth and development is essential .
- The crystal structure of 2-Chloro-N-(1H-indazol-5-yl)acetamide has been determined. It crystallizes in a monoclinic space group (P2₁/c) with specific unit cell parameters .
Antitumor Activity
Insecticidal Potential
Antiprotozoal Properties
Antiviral Research
Plant Hormone Analog
Crystal Structure Analysis
Mechanism of Action
Target of Action
It is known that indazole derivatives, a class of compounds to which this compound belongs, have been found to exhibit significant biological activities such as antitumor , insecticidal , antiprotozoal , and antiviral properties. This suggests that the compound may interact with a variety of biological targets, depending on the specific context.
Mode of Action
Based on the known activities of similar indazole derivatives, it can be inferred that the compound likely interacts with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Given the broad range of biological activities exhibited by similar indazole derivatives, it is likely that this compound affects multiple biochemical pathways, potentially including those involved in cell growth and proliferation, immune response, and viral replication .
Result of Action
Similar indazole derivatives have been found to exhibit antitumor , insecticidal , antiprotozoal , and antiviral activities, suggesting that this compound may have similar effects.
properties
IUPAC Name |
2-chloro-N-(1H-indazol-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3O/c10-4-9(14)12-7-1-2-8-6(3-7)5-11-13-8/h1-3,5H,4H2,(H,11,13)(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATZNAAJALAPMNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NC(=O)CCl)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(Z)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-methoxybenzoate](/img/structure/B3141442.png)
![6-(4-Fluorophenyl)-2-hydroxy-4-[2-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B3141444.png)

![11-(trifluoromethyl)-9H-pyrimido[1',2':2,3][1,2,4]triazino[6,5-c]cinnolin-9-one](/img/structure/B3141457.png)
![N-(2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}pyridin-3-yl)-4-methylbenzamide](/img/structure/B3141458.png)
![N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B3141460.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(4-isopropylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3141494.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,5-dimethoxyphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B3141499.png)
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-8-methoxy-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B3141504.png)
![N-[(6-bromopyridin-2-yl)methyl]propan-2-amine](/img/structure/B3141507.png)

![(1R,5S)-3-fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B3141526.png)
